molecular formula C15H15F3O3 B8816560 Methyl 4-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylate

Methyl 4-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylate

Cat. No. B8816560
M. Wt: 300.27 g/mol
InChI Key: HBWPXROJSKQDGI-UHFFFAOYSA-N
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Patent
US08754100B2

Procedure details

Dimethyl 4-hydroxy-1-(4-trifluoromethylphenyl)-3-cyclohexene-1,3-dicarboxylate (1.13 g) was dissolved in a mixed solvent of THF (3 mL) and methanol (3 mL). A 1 N potassium hydroxide solution (1.89 mL) was added and the mixture was stirred at 100° C. for eight hours. After leaving to cool, ethyl acetate and water were added to the reaction solution, followed by neutralization with 1 N hydrochloric acid. The organic layer was separated, washed with brine and then dried over anhydrous sodium sulfate. The drying agent was separated by filtration and then the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (272 mg). The property values of the compound are as follows.
Name
Dimethyl 4-hydroxy-1-(4-trifluoromethylphenyl)-3-cyclohexene-1,3-dicarboxylate
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:7][CH2:6][C:5]([C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][CH:13]=2)([C:8]([O:10][CH3:11])=[O:9])[CH2:4][C:3]=1C(OC)=O.[OH-].[K+].C(OCC)(=O)C.Cl>C1COCC1.CO.O>[O:1]=[C:2]1[CH2:7][CH2:6][C:5]([C:12]2[CH:13]=[CH:14][C:15]([C:18]([F:19])([F:20])[F:21])=[CH:16][CH:17]=2)([C:8]([O:10][CH3:11])=[O:9])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Dimethyl 4-hydroxy-1-(4-trifluoromethylphenyl)-3-cyclohexene-1,3-dicarboxylate
Quantity
1.13 g
Type
reactant
Smiles
OC1=C(CC(CC1)(C(=O)OC)C1=CC=C(C=C1)C(F)(F)F)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.89 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for eight hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
O=C1CCC(CC1)(C(=O)OC)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 272 mg
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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